1-(4-Butoxy-3-methoxyphenyl)ethan-1-amine
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Overview
Description
1-(4-Butoxy-3-methoxyphenyl)ethan-1-amine is an organic compound with the molecular formula C13H21NO2 It is a derivative of phenethylamine, characterized by the presence of butoxy and methoxy groups on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Butoxy-3-methoxyphenyl)ethan-1-amine typically involves the alkylation of 4-butoxy-3-methoxybenzaldehyde with an appropriate amine source. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Butoxy-3-methoxyphenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The aromatic ring can be reduced under hydrogenation conditions to form a cyclohexyl derivative.
Substitution: The methoxy and butoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of substituted aromatic compounds with different functional groups.
Scientific Research Applications
1-(4-Butoxy-3-methoxyphenyl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Butoxy-3-methoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)ethan-1-amine: Lacks the butoxy group, resulting in different chemical and biological properties.
1-(4-Butoxyphenyl)ethan-1-amine: Lacks the methoxy group, leading to variations in reactivity and applications.
1-(3-Methoxyphenyl)ethan-1-amine: The position of the methoxy group is different, affecting the compound’s overall properties.
Uniqueness: 1-(4-Butoxy-3-methoxyphenyl)ethan-1-amine is unique due to the presence of both butoxy and methoxy groups on the aromatic ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H21NO2 |
---|---|
Molecular Weight |
223.31 g/mol |
IUPAC Name |
1-(4-butoxy-3-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C13H21NO2/c1-4-5-8-16-12-7-6-11(10(2)14)9-13(12)15-3/h6-7,9-10H,4-5,8,14H2,1-3H3 |
InChI Key |
UOJAGGXLDNPFLV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C(C)N)OC |
Origin of Product |
United States |
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